Stannane, tris(pentafluorophenyl)phenyl-
CAS No.: 1262-57-3
Cat. No.: VC20939102
Molecular Formula: C24H5F15Sn
Molecular Weight: 697 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262-57-3 |
|---|---|
| Molecular Formula | C24H5F15Sn |
| Molecular Weight | 697 g/mol |
| IUPAC Name | tris(2,3,4,5,6-pentafluorophenyl)-phenylstannane |
| Standard InChI | InChI=1S/3C6F5.C6H5.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;1-2-4-6-5-3-1;/h;;;1-5H; |
| Standard InChI Key | KTVLROZJVSNITQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
| Canonical SMILES | C1=CC=C(C=C1)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Introduction
Chemical Structure and Properties
Chemical Identifiers
Stannane, tris(pentafluorophenyl)phenyl- is precisely identified through multiple chemical nomenclature systems, as detailed in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 1262-57-3 |
| Molecular Formula | C₂₄H₅F₁₅Sn |
| Molecular Weight | 697 g/mol |
| IUPAC Name | tris(2,3,4,5,6-pentafluorophenyl)-phenylstannane |
| InChI | InChI=1S/3C6F5.C6H5.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;1-2-4-6-5-3-1;/h;;;1-5H; |
| InChIKey | KTVLROZJVSNITQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)Sn(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
| Table 1: Chemical identifiers for stannane, tris(pentafluorophenyl)phenyl- |
Physical Properties
The compound demonstrates notable physical characteristics that contribute to its utility in various applications. These properties are summarized in Table 2.
Structural Features
The molecular structure of stannane, tris(pentafluorophenyl)phenyl- is characterized by a central tin atom surrounded by four aromatic rings—three pentafluorophenyl groups and one phenyl group. This creates a three-dimensional arrangement where the electron-withdrawing effects of the fluorine atoms significantly influence the electronic environment around the tin center.
The pentafluorophenyl groups contain five fluorine atoms each (positioned at the 2,3,4,5,6 positions of the phenyl ring), resulting in a total of 15 fluorine atoms in the molecule. These fluorine substituents create a highly electron-deficient environment around the tin atom, contributing to the compound's distinctive reactivity patterns and Lewis acidic character .
Applications
Role in Catalysis
Stannane, tris(pentafluorophenyl)phenyl- demonstrates significant potential as a catalyst or catalyst component in various chemical transformations. Its Lewis acidic character, conferred by the electron-withdrawing pentafluorophenyl groups, enables it to interact effectively with Lewis bases, facilitating various chemical transformations.
Of particular interest is its interaction with hydrosilanes, where it promotes hydride transfer reactions that can lead to siloxane bond formation. This property makes it valuable in silicon chemistry applications and in the development of specialized catalytic systems.
Applications in Materials Science
In materials science, the compound's unique electronic properties and thermal stability make it suitable for specialized applications. These may include:
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Development of functional materials with unique electronic properties
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Incorporation into polymers to modify thermal or chemical resistance properties
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Use as a precursor for the deposition of tin-containing thin films
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Application in electronic materials where highly fluorinated compounds offer advantages
Applications in Organic Synthesis
In organic synthesis, stannane, tris(pentafluorophenyl)phenyl- serves as a specialized reagent for transformations requiring controlled reactivity of organotin species. The electron-withdrawing pentafluorophenyl groups modify the reactivity of the tin center compared to more common organotin compounds, potentially allowing for more selective transformations.
The compound may participate in various reaction types, including:
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Transmetalation reactions
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Coupling reactions where modified tin reactivity is beneficial
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Lewis acid-catalyzed transformations
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Specialized electrophilic aromatic substitution processes
Comparison with Related Compounds
Comparison with Other Organotin Compounds
Stannane, tris(pentafluorophenyl)phenyl- shares structural similarities with other organotin compounds but exhibits distinctive properties due to its specific substitution pattern. Table 3 illustrates these comparisons.
Comparison with Tris(pentafluorophenyl)borane
While structurally distinct, stannane, tris(pentafluorophenyl)phenyl- shares conceptual similarities with tris(pentafluorophenyl)borane (BCF), particularly in the use of pentafluorophenyl groups to modify the central atom's properties. Table 4 highlights key comparisons.
Research Findings and Future Directions
Current research on stannane, tris(pentafluorophenyl)phenyl- focuses primarily on exploring its catalytic potential and understanding the fundamental aspects of its reactivity. Studies of its interactions with various substrates, particularly in hydride transfer reactions and Lewis acid catalysis, represent promising areas for future investigation.
The compound's potential in materials science applications remains an area ripe for further exploration. Its thermal stability and unique electronic properties could make it valuable in specialized electronic materials or as a precursor for tin-containing functional materials.
Future research directions may include:
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Development of new catalytic systems leveraging its unique electronic properties
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Investigation of its potential in stereoselective transformations
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Exploration of its utility in polymer science and materials chemistry
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Computational studies to better understand its reactivity patterns and electronic structure
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Development of more efficient or scalable synthesis methods
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